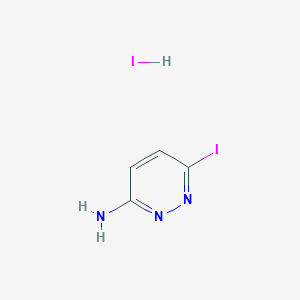

6-Iodopyridazin-3-amine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Iodopyridazin-3-amine hydroiodide is a chemical compound with the molecular formula C4H5I2N3 . It is used for research and development purposes .

Molecular Structure Analysis

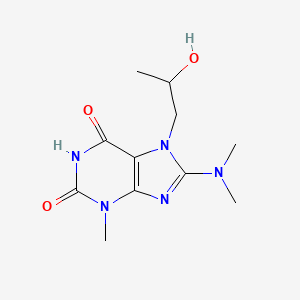

The molecular structure of this compound consists of a pyridazine ring with an iodine atom at the 6th position and an amine group at the 3rd position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.91 . It is a solid with a pale yellow color . It has a predicted boiling point of 399.6±27.0 °C .Applications De Recherche Scientifique

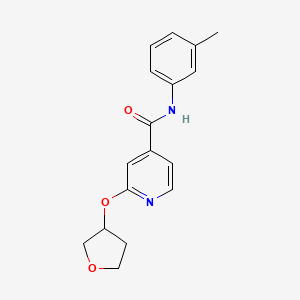

Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium‐catalyzed Aminocarbonylation

This study outlines the highly selective palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine with various primary and secondary amines, including amino acid esters. The process yields 3,6-diamides, with a notable selectivity that prevents the formation of 2-ketoamides, potentially due to the proximity of the nitrogen in the aromatic ring to the iodo substituent. This selectivity in aminocarbonylation is significant for the targeted synthesis of pyridazine derivatives (Szőke et al., 2016).

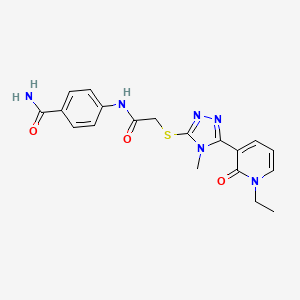

Amine Exchange Reactions of 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine Hydroiodide with Amino Acids

This research investigates the amine exchange reactions of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids like glycine and β-alanine. The study provides insights into the formation of certain ion associates in aqueous or aqueous alcoholic solutions and the extractability of these compounds from the reaction mixture. This work offers insights into the chemistry of amine exchange reactions and their potential applications in various fields (Min’yan’ et al., 2010).

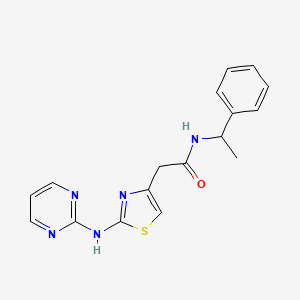

Efficient Palladium-catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines

This study presents an efficient method for amination and alkylation of 3-iodo-6-arylpyridazines using palladium-catalyzed cross-coupling reactions. This approach provides access to a diverse series of pharmacologically relevant pyridazine derivatives, highlighting the versatility and potential of 3-iodo-6-arylpyridazines in synthesizing compounds with potential biological activities (Parrot et al., 2002).

Safety and Hazards

The safety data sheet for 6-Iodopyridazin-3-amine hydroiodide indicates that it is a hazardous substance. It has hazard statements H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

6-iodopyridazin-3-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFVJLIKJSYVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)